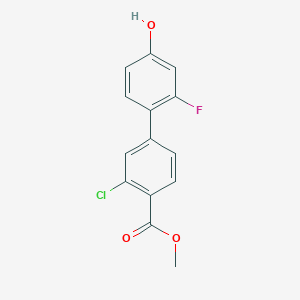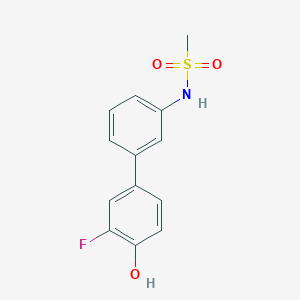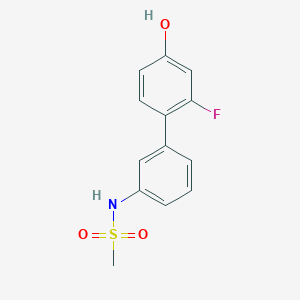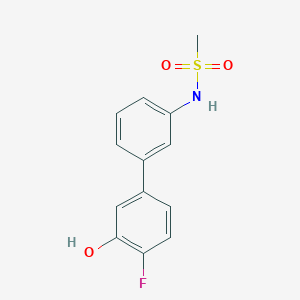
3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3-FPC) is a chemical compound that has been studied in recent years for its potential applications in scientific research. 3-FPC is a member of the phenol family, and is composed of a fluoro-substituted phenyl ring attached to a 3-pyrrolidinylcarbonyl group. It has been studied for its potential to be used in a variety of scientific research applications, including drug design and development, protein engineering, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. It is believed that the fluoro-substituted phenyl ring of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% interacts with the pyrrolidinylcarbonyl group to form a stable complex. This complex then binds to proteins and other biomolecules, altering their structure and properties. In addition, 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% may also interact with other molecules in the cell, such as lipids, in order to alter their structure and properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% are not fully understood. However, it has been shown to have a number of effects on proteins and other biomolecules. For example, it has been shown to alter the structure and properties of proteins, as well as to alter the properties of lipids. In addition, it has been shown to have an effect on the activity of enzymes and other proteins, as well as on the activity of signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize, and can be used to modify the structure and properties of proteins and other biomolecules. In addition, it has been shown to be relatively stable in a variety of conditions, making it suitable for a variety of laboratory experiments. However, there are also a number of limitations to using 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments. For example, it has been shown to be toxic to cells, and can cause cell death if used in high concentrations. In addition, it has been shown to be unstable in some conditions, making it unsuitable for some laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in scientific research. For example, it could be used to modify proteins and other biomolecules in order to create new drugs or to modify existing drugs. In addition, it could be used to modify the structure and properties of lipids and other biomolecules in order to create new biomolecules with desired properties. Finally, it could be used to study the effects of different environmental conditions on proteins and other biomolecules, as well as to study the effects of different drugs on proteins and other biomolecules.
Méthodes De Synthèse
3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized in a laboratory setting by a number of different methods. One of the most common methods is through a reaction between 3-fluoro-4-chlorophenol and a pyrrolidinylcarbonyl group. The reaction is carried out at a temperature of around 70 degrees Celsius and results in the formation of 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. Other methods of synthesis include reaction of 3-fluoro-4-chlorophenol with a pyrrolidine derivative, or reaction of 3-fluoro-4-chlorophenol with a pyrrolidinone derivative.
Applications De Recherche Scientifique
3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to be used in a variety of scientific research applications. It has been used in drug design and development, as it can be used to modify the structure of proteins and other biomolecules in order to create new drugs. It has also been used in protein engineering, as it can be used to modify the structure of proteins in order to create new proteins with desired properties. In addition, 3-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to be used in biochemistry, as it can be used to modify the structure of lipids and other biomolecules in order to create new biomolecules with desired properties.
Propriétés
IUPAC Name |
[3-(3-fluoro-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIUBFSFCIPPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684561 |
Source


|
| Record name | (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-70-0 |
Source


|
| Record name | (3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

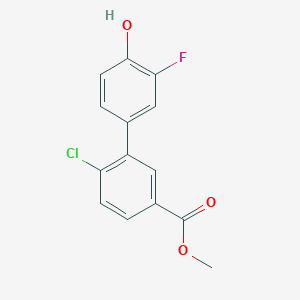
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)

